![molecular formula C21H23FN4O2 B5528258 8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5528258.png)
8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on quinoline derivatives, including fluoroquinolones and compounds bearing imidazole, piperidine, and methoxyethyl groups, has shown diverse synthetic strategies. For example, studies on the synthesis of quinolinecarboxylic acids and fluoroquinolones highlight the use of nucleophilic substitution, condensation, and cyclization reactions to introduce various functional groups, including fluoro, imidazole, and piperidine moieties, onto the quinoline core (Frigola et al., 1987). These synthetic routes often involve multi-step processes, including protection and deprotection steps, to achieve the desired structural complexity (Vaid et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their planarity and the presence of heteroatoms, which significantly influence their chemical properties and reactivity. Crystal structure analysis reveals intricate details about the molecular geometry, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's behavior in various chemical contexts (Wang et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and metalation. The presence of a fluoro group can enhance the electrophilic character of the quinoline nucleus, facilitating reactions at specific positions. Additionally, the reactivity of the compound can be modulated by substituents like the imidazole and piperidine groups, which can participate in or influence various chemical transformations (Stadlwieser et al., 1998).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure and the nature of their substituents. Functional groups such as fluoro, imidazole, and piperidine can affect the compound's polarity, hydrogen bonding capacity, and overall molecular geometry, which in turn influence its physical behavior (Mella et al., 2001).
Chemical Properties Analysis
The chemical properties of "8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline" would likely include reactivity towards nucleophiles and electrophiles, potential for forming hydrogen bonds, and interaction with metal ions. These properties are essential for understanding the compound's behavior in chemical reactions and potential applications in various scientific fields (Segawa et al., 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(8-fluoroquinolin-2-yl)-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c1-28-13-12-25-11-9-23-20(25)16-5-3-10-26(14-16)21(27)18-8-7-15-4-2-6-17(22)19(15)24-18/h2,4,6-9,11,16H,3,5,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRGELCFQMHASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5528189.png)
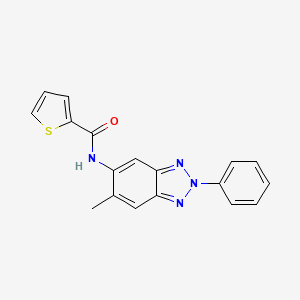
![1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5528197.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5528213.png)
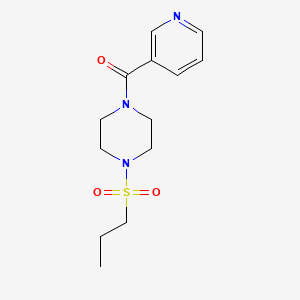
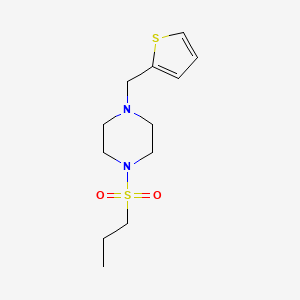
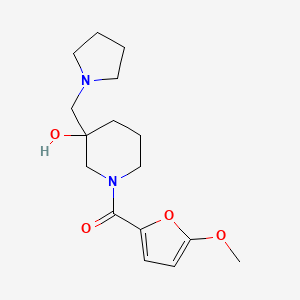
![ethyl 4-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5528235.png)
![6-methyl-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5528236.png)
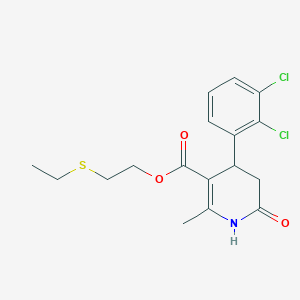
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine](/img/structure/B5528253.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5528265.png)
![N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5528276.png)